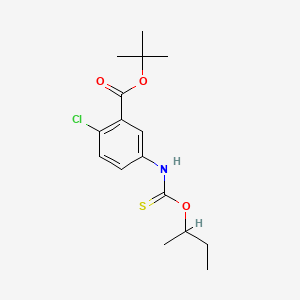
cis-6-Hexadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-6-Hexadecene: is an organic compound with the molecular formula C₁₆H₃₂ . It is a type of alkene characterized by the presence of a double bond between the sixth and seventh carbon atoms in the chain, with the hydrogen atoms on the same side of the double bond (cis configuration).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing cis-6-Hexadecene involves the Wittig reaction. This reaction typically uses a triphenylphosphonium salt and an aldehyde. .
Hydrogenation: Another method involves the partial hydrogenation of hexadecadiene.
Industrial Production Methods: Industrial production of this compound often involves large-scale Wittig reactions or selective hydrogenation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-6-Hexadecene can undergo oxidation reactions, typically forming epoxides or alcohols.
Hydrogenation: This compound can be fully hydrogenated to form hexadecane using catalysts such as palladium on carbon under hydrogen gas.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Hydrogenation: Palladium on carbon catalyst under hydrogen gas.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides or alcohols.
Hydrogenation: Hexadecane.
Halogenation: Dihalides.
Wissenschaftliche Forschungsanwendungen
cis-6-Hexadecene has several applications in scientific research:
Wirkmechanismus
The mechanism by which cis-6-Hexadecene exerts its effects often involves interactions with biological membranes. The double bond in the cis configuration introduces a kink in the hydrocarbon chain, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes . Additionally, its antimicrobial properties are thought to result from its ability to disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
trans-6-Hexadecene: The trans isomer of 6-Hexadecene has a different spatial arrangement of hydrogen atoms around the double bond, leading to different physical and chemical properties.
cis-9-Hexadecenoic Acid: Another similar compound with a double bond at a different position in the carbon chain, used in different applications.
Uniqueness: cis-6-Hexadecene is unique due to its specific double bond position and cis configuration, which confer distinct reactivity and physical properties compared to its isomers and other alkenes. This uniqueness makes it valuable in specific chemical syntheses and biological studies .
Eigenschaften
CAS-Nummer |
35507-11-0 |
|---|---|
Molekularformel |
C16H32 |
Molekulargewicht |
224.42 g/mol |
IUPAC-Name |
(Z)-hexadec-6-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-16H2,1-2H3/b13-11- |
InChI-Schlüssel |
CTDXHTXAABMUIW-QBFSEMIESA-N |
Isomerische SMILES |
CCCCCCCCC/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


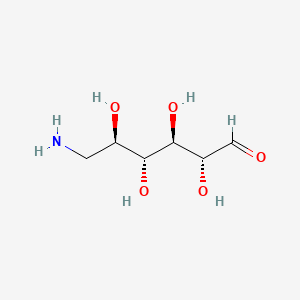
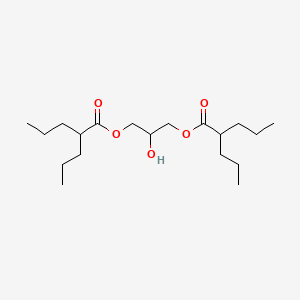
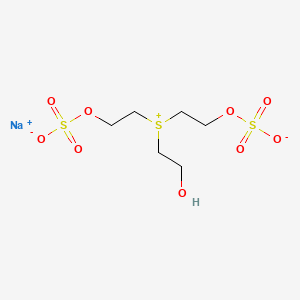
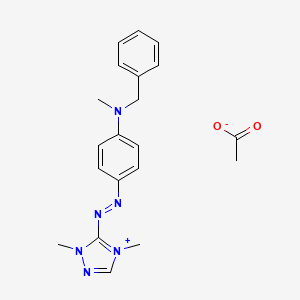
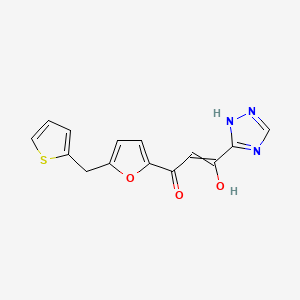
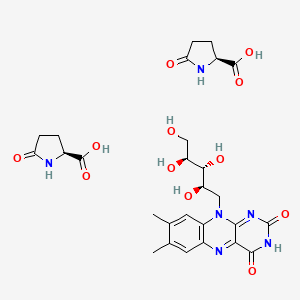
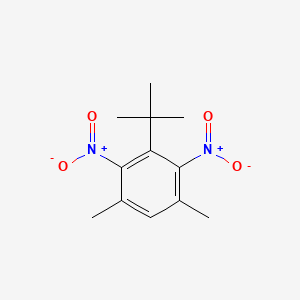
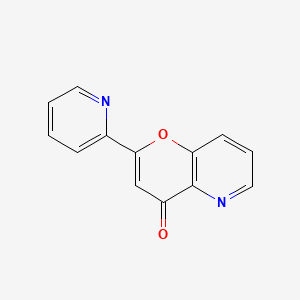

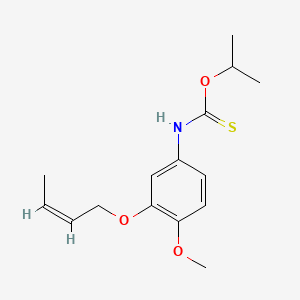
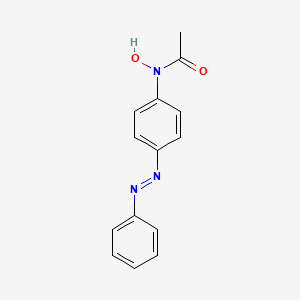
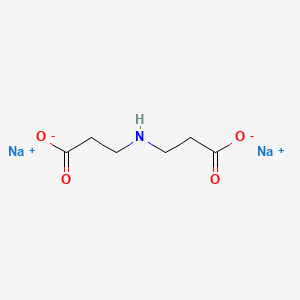
![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
